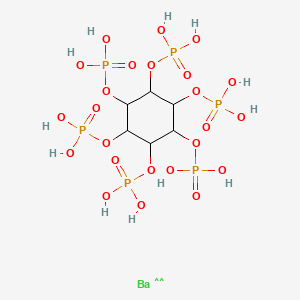
2,6-Diethylaniline-d15
Übersicht
Beschreibung
- 2,6-Diethylaniline-d15 is a deuterium-labeled derivative of 2,6-Diethylaniline.
- It is used as a chemical reference and tracer in various applications.
Synthesis Analysis
- The synthesis of 2,6-Diethylaniline-d15 involves the introduction of deuterium atoms into the 2,6-diethylaniline molecule.
Molecular Structure Analysis
- The molecular formula is C10H15N, and the molecular weight is 164.33 g/mol.
- The deuterium atoms are incorporated at specific positions in the aromatic ring.
Chemical Reactions Analysis
- 2,6-Diethylaniline-d15 can participate in various chemical reactions typical of anilines, such as electrophilic substitutions and nucleophilic additions.
Physical And Chemical Properties Analysis
- Isotopic purity: 98 atom % D
- Refractive index (n20/D): 1.545 (lit.)
- Boiling point: 243 °C (lit.)
- Density: 0.966 g/mL at 25 °C
Wissenschaftliche Forschungsanwendungen
Materials Science and Chemistry
Photodegradation of Diethyl Phthalate : Diethyl phthalate, a compound related to 2,6-Diethylaniline derivatives, was subjected to photodegradation using PANi/CNT/TiO2 photocatalysts under visible light. This study highlighted a potential application in environmental cleanup and the treatment of industrial waste containing phthalate esters. The photodegradation efficiency and the photocatalyst's reusability under simulated sunlight were significant findings, suggesting the utility of these materials in mitigating environmental pollution (Hung, Yuan, & Li, 2017).
Plasma Polymerized Thin Films : Research on plasma polymerized 2,6-diethylaniline (PPDEA) thin films has revealed their structural and optical properties, including thermal stability and optical transitions. These materials' properties make them candidates for applications in electronics and optics, where stable and efficient materials are crucial (Matin & Bhuiyan, 2012).
Environmental Chemistry
- Wastewater Analysis : A method was developed for detecting 2,6-diethylaniline in pesticide wastewater, demonstrating the compound's relevance in monitoring environmental pollutants. This method's establishment is crucial for assessing and managing the environmental impact of industrial activities related to pesticide production (Xiao-mei, 2008).
Biochemistry and Molecular Biology
- DNA Nanotemplates : The spontaneous assembly of helical cyanine dye aggregates on DNA nanotemplates provides insights into biomolecular interactions and the potential for creating structured molecular assemblies. This research could have implications for developing novel bio-imaging and diagnostic tools (Seifert et al., 1999).
Safety And Hazards
- Harmful if swallowed or in contact with skin.
- May cause respiratory irritation.
- Suspected of causing cancer.
- Follow safety precautions when handling.
Zukünftige Richtungen
- Further research can explore its applications in drug development and isotopic labeling studies.
Remember to handle this compound with care due to its hazardous properties. If you have any specific questions or need further details, feel free to ask! 😊
Eigenschaften
IUPAC Name |
N,N,3,4,5-pentadeuterio-2,6-bis(1,1,2,2,2-pentadeuterioethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-3-8-6-5-7-9(4-2)10(8)11/h5-7H,3-4,11H2,1-2H3/i1D3,2D3,3D2,4D2,5D,6D,7D/hD2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOYHNROGBXVLLX-IFODOZFGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])C([2H])([2H])[2H])N([2H])[2H])C([2H])([2H])C([2H])([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90584006 | |
| Record name | 2,6-Bis[(~2~H_5_)ethyl](~2~H_5_)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Diethylaniline-d15 | |
CAS RN |
285132-89-0 | |
| Record name | Benzen-3,4,5-d3-amine-d2, 2,6-di(ethyl-d5)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=285132-89-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Bis[(~2~H_5_)ethyl](~2~H_5_)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 285132-89-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















